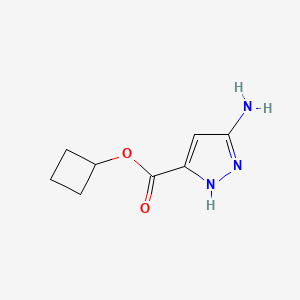![molecular formula C8H15N5 B13318992 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13318992.png)
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that features a triazole ring attached to a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-methylpyrrolidine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(+)-(1-Methylpyrrolidin-2-yl)methyl allyl sulfide
- N-Methyl-L-prolinol
- Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate
Uniqueness
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a triazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C8H15N5 |
|---|---|
Molekulargewicht |
181.24 g/mol |
IUPAC-Name |
1-[(1-methylpyrrolidin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c1-12-4-2-3-7(12)5-13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
QNQRJJWPDXDXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


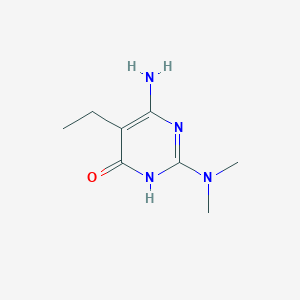
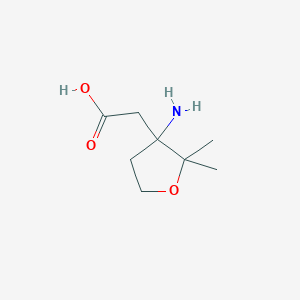


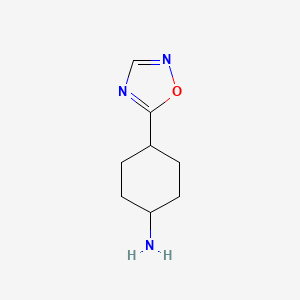
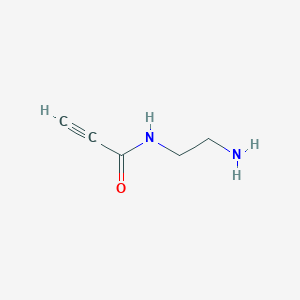

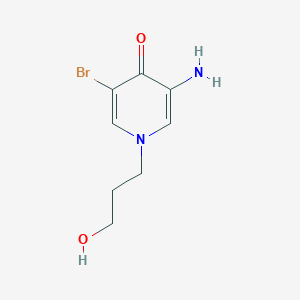
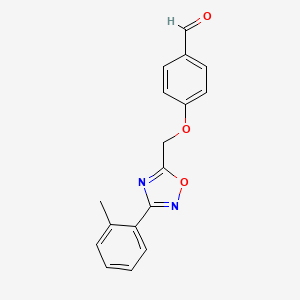

![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)

